2,3-Difluoro-6-methylpyridine 2,3-Difluoro-6-methylpyridine
Brand Name: Vulcanchem
CAS No.: 1227579-04-5
VCID: VC2864368
InChI: InChI=1S/C6H5F2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3
SMILES: CC1=NC(=C(C=C1)F)F
Molecular Formula: C6H5F2N
Molecular Weight: 129.11 g/mol

2,3-Difluoro-6-methylpyridine

CAS No.: 1227579-04-5

Cat. No.: VC2864368

Molecular Formula: C6H5F2N

Molecular Weight: 129.11 g/mol

* For research use only. Not for human or veterinary use.

2,3-Difluoro-6-methylpyridine - 1227579-04-5

Specification

CAS No. 1227579-04-5
Molecular Formula C6H5F2N
Molecular Weight 129.11 g/mol
IUPAC Name 2,3-difluoro-6-methylpyridine
Standard InChI InChI=1S/C6H5F2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3
Standard InChI Key HGBWAUANMSZOIJ-UHFFFAOYSA-N
SMILES CC1=NC(=C(C=C1)F)F
Canonical SMILES CC1=NC(=C(C=C1)F)F

Introduction

Structural Properties

Chemical Structure and Nomenclature

2,3-Difluoro-6-methylpyridine belongs to the family of fluorinated pyridines, featuring a pyridine ring with two fluorine atoms at positions 2 and 3, and a methyl group at position 6. This positioning of functional groups distinguishes it from related compounds such as 2,6-Difluoro-3-methylpyridine, which has a different arrangement of the same substituents.

For comparison, the closely related compound 2,6-Difluoro-3-methylpyridine has the molecular formula C₆H₅F₂N with a molecular weight of 129.11 g/mol . Given the identical molecular formula for 2,3-Difluoro-6-methylpyridine, we can reasonably expect the same molecular weight, though with a different structural arrangement.

Table 1: Comparison of 2,3-Difluoro-6-methylpyridine with Structurally Similar Compounds

Property2,3-Difluoro-6-methylpyridine2,6-Difluoro-3-methylpyridine
Molecular FormulaC₆H₅F₂NC₆H₅F₂N
Molecular Weight129.11 g/mol (calculated)129.11 g/mol
Fluorine Positions2,32,6
Methyl Position63
CAS NumberNot identified in search results58584-96-6

Table 2: Computed Properties of 2,6-Difluoro-3-methylpyridine (For Reference)

PropertyValueMethod
XLogP3-AA2.1Computed by XLogP3 3.0
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count3Computed by Cactvs 3.4.6.11
Rotatable Bond Count0Computed by Cactvs 3.4.6.11
Exact Mass129.03900549 DaComputed by PubChem 2.1

Synthesis and Preparation Methods

Laboratory Preparation Considerations

For the synthesis of fluorinated compounds, several key factors typically require careful consideration:

  • Selection of appropriate fluorinating agents based on the desired regioselectivity

  • Reaction conditions including temperature control, as noted in a related synthesis: "rise to 70 DEG C of reactions two hours"

  • Purification techniques, with crystallization being particularly important for obtaining high-purity products

In the synthesis of related compounds, researchers have employed techniques such as "DCM extraction... until no compound exists in the organic phase" and "drying and spin-drying," followed by recrystallization to achieve high purity .

Chemical Properties and Reactivity

Electronic Effects

The presence of two electron-withdrawing fluorine atoms at positions 2 and 3 of the pyridine ring likely creates distinctive electronic effects. In particular:

  • The electron-withdrawing nature of fluorine would reduce electron density in the pyridine ring

  • The positioning of fluorine atoms adjacent to each other (at positions 2 and 3) would create a localized area of heightened electronegativity

  • The methyl group at position 6 would exert a mild electron-donating effect, potentially creating an electronic gradient across the molecule

These electronic characteristics would likely influence the reactivity profile of 2,3-Difluoro-6-methylpyridine, particularly in nucleophilic substitution reactions and metalation processes.

Spectroscopic Characteristics

Photophysical Properties

Research on related fluorinated pyridine derivatives has revealed interesting photophysical properties. For instance, 2′,6′-difluoro-2,3′-bipyridine-containing platinum complexes demonstrated "weak blue and non-structured emission in CH₂Cl₂ solution at ambient temperature at approximately 455 nm" .

The authors noted that this emission wavelength was "much shorter than that of the parent molecule... (λ max = 468)" , attributing the blue-shifted emission to "the greater triplet energy of dfpypy relative to that of ppy" . This suggests that the specific fluorination pattern in pyridine rings can significantly influence photophysical properties, with potential implications for 2,3-Difluoro-6-methylpyridine.

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